Tert-butyl 3-oxopropanoate

Description

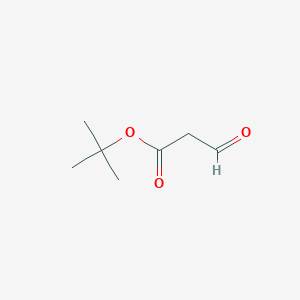

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2,3)10-6(9)4-5-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXQBXDUGONRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tert-butyl 3-oxopropanoate: A Comprehensive Technical Guide on Physical, Chemical, and Synthetic Properties

Executive Summary

Tert-butyl 3-oxopropanoate (CAS: 108350-21-6), frequently referred to as tert-butyl formylacetate, is a highly versatile β -aldo ester utilized extensively in advanced organic synthesis and pharmaceutical development. Characterized by its pronounced aldehyde-enol tautomerism and the strategic steric bulk of its tert-butyl ester group, this compound serves as a critical intermediate in the construction of complex heterocyclic scaffolds, including penam derivatives and benzodiazepinones. This whitepaper provides an in-depth analysis of its structural dynamics, validated synthesis protocols, and core applications in drug discovery.

Physicochemical Properties & Structural Dynamics

Quantitative Data Summary

The physical and chemical parameters of tert-butyl 3-oxopropanoate dictate its reactivity profile and handling requirements. The data below summarizes its core properties,[1].

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-oxopropanoate | PubChem[1] |

| CAS Number | 108350-21-6 | Sigma-Aldrich |

| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |

| Molecular Weight | 144.17 g/mol | PubChem[1] |

| XLogP3 (Lipophilicity) | 0.7 | PubChem[1] |

| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |

| Physical Form | Colorless to yellow sticky oil to semi-solid | Sigma-Aldrich |

| Storage Temperature | -20 °C (Inert atmosphere required) | Sigma-Aldrich |

Tautomerism and Orthogonal Protection

Unlike standard β -keto esters (e.g., tert-butyl acetoacetate), the terminal formyl group in tert-butyl 3-oxopropanoate significantly increases the acidity of the α -protons. This leads to a dynamic tautomeric equilibrium. NMR spectroscopic validation confirms that the compound exists as a mixture of the aldehyde form and the enol form (tert-butyl 3-hydroxyacrylate) in an approximate 0.65:0.35 ratio[2].

The integration of the tert-butyl ester is a deliberate strategic choice in synthetic design. It sterically shields the ester carbonyl from premature nucleophilic attack. More importantly, it enables orthogonal deprotection : the tert-butyl group can be cleanly cleaved under mild acidic conditions (e.g., using Trifluoroacetic Acid, TFA), bypassing the harsh basic saponification required for ethyl or methyl esters. This is an absolute requirement when synthesizing base-sensitive target molecules, such as β -lactams[2],[3].

Synthesis and Preparation Protocol

Direct formylation of tert-butyl acetate often suffers from poor yields and complex purification profiles. A superior, field-proven methodology utilizes the thermal condensation of formyl Meldrum's acid with tert-butanol. This reaction is entropically driven by the release of carbon dioxide and acetone[2].

Step-by-Step Methodology: Thermal Condensation

Note: Tert-butyl 3-oxopropanoate is thermally labile and prone to polymerization at room temperature. Strict adherence to temperature controls during purification is mandatory.

-

Inert Preparation : Under strict exclusion of air and moisture (argon/nitrogen atmosphere), charge an oven-dried round-bottom flask with formyl Meldrum's acid (1.0 equiv, e.g., 15.1 mmol, 2.60 g)[2].

-

Reagent Introduction : Add absolute toluene (25 mL) to serve as a non-nucleophilic, high-boiling solvent. Introduce anhydrous tert-butyl alcohol (1.2 equiv, 18.1 mmol, 1.34 g) to the solution[2].

-

Thermal Activation : Heat the reaction mixture to 80 °C and maintain continuous stirring for 1.5 hours. Causality: 80 °C provides the exact thermal energy required to induce the ring-opening and decarboxylation of the Meldrum's acid derivative without prematurely degrading the newly formed formylacetate[2].

-

Volatile Removal : Cool the mixture to ambient temperature. Remove all volatile materials (toluene, excess tert-butanol, and acetone byproduct) under reduced pressure.

-

Kugelrohr Distillation : Purify the crude residue via Kugelrohr distillation at 70 °C under high vacuum (10 mbar). Validation: The product distills as a colorless liquid (Typical yield: ~31%)[2].

-

Validation & Storage : Immediately analyze the distillate via ¹H NMR spectroscopy to confirm the 0.65/0.35 aldehyde/enol ratio. Transfer the validated product to a cold box (-20 °C) for storage to prevent rapid ambient degradation,[2].

Workflow for the synthesis of tert-butyl 3-oxopropanoate via thermal condensation.

Applications in Advanced Organic Synthesis

Tert-butyl 3-oxopropanoate acts as a fundamental building block in the synthesis of highly functionalized heterocycles, particularly in drug discovery pipelines targeting central nervous system (CNS) disorders and bacterial infections[4].

Penam Synthesis via the Mukaiyama-Ohno Protocol

One of the most critical applications of tert-butyl formylacetate is in the construction of penam-(3S)-carboxylates—the core skeleton of penicillin-type antibiotics. The mild conditions of the Mukaiyama-Ohno protocol leverage the compound's unique reactivity[3],[5].

Workflow :

-

Thiazolidine Ring Construction : Tert-butyl 3-oxopropanoate undergoes a condensation reaction with D-cysteine methyl ester (or cysteamine) to form a thiazolidinylacetic acid intermediate[5].

-

Carboxyl Activation : The intermediate is treated with the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), generating a highly reactive acyl chloride equivalent[3].

-

Ketene Generation & Cycloaddition : The addition of a base (typically triethylamine) triggers ketene formation. This species instantly undergoes an intramolecular [2+2] cycloaddition with the nitrogen atom of the thiazolidine ring, successfully closing the highly strained four-membered β -lactam ring[3],[5]. The tert-butyl ester remains intact during this process and can be selectively removed later.

Mukaiyama-Ohno β-lactam synthesis utilizing tert-butyl 3-oxopropanoate.

Heterocyclic Scaffolds and mGlu2/3 NAMs

Beyond antibiotics, the compound is utilized to synthesize benzodiazepinone derivatives, which act as potent and selective negative allosteric modulators (NAMs) for mGlu2/3 receptors. In these pathways, the β -ketoester undergoes condensation with substituted anilines, leveraging both the keto and ester functionalities to build the diazepinone ring system[4]. It is also employed in transition-metal-free protocols to synthesize functionalized 4H-chromen-4-ones (chromones) via reactions with aroyl chlorides[4].

Handling, Stability, and Safety Protocols

Due to its high reactivity, tert-butyl 3-oxopropanoate requires rigorous handling protocols to maintain chemical integrity:

-

Thermal Instability : The free acid (malonic semialdehyde) and its esters are subject to rapid polymerization. While the tert-butyl ester is more stable than its methyl or ethyl counterparts, it will decompose at ambient temperatures. It must be stored at -20 °C under an inert atmosphere (Argon/N₂),[2].

-

Hazard Classifications : The compound is classified under several H-statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

PPE Requirements : Standard laboratory PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during handling, especially during distillation and transfer procedures.

References

- "TERT-BUTYL 3-OXOPROPANOATE | 108350-21-6 - Sigma-Aldrich", sigmaaldrich.com,

- "Tert-butyl 3-oxopropanoate | C7H12O3 | CID 11636817 - PubChem - NIH", nih.gov,

- "Tert-butyl 3-oxopropanoate|Chemical Intermedi

- "Orthogonally Protected Diaminoterephthalate Scaffolds: Installation of Two Functional Units at the Chromophore | The Journal of Organic Chemistry", acs.org,

- "Buy Penam - Smolecule", smolecule.com,

- "e-EROS Encyclopedia of Reagents for Organic Synthesis", researchg

Sources

An In-depth Technical Guide to 1H and 13C NMR Spectral Assignments for Tert-butyl 3-oxopropanoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl 3-oxopropanoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of spectral assignments, the underlying principles of chemical shifts and coupling constants, and the impact of molecular structure on the NMR spectrum. Furthermore, this guide delves into the crucial phenomenon of keto-enol tautomerism inherent to β-keto esters and presents a rigorous, field-proven protocol for acquiring high-quality NMR data. By integrating theoretical knowledge with practical application, this guide serves as an authoritative resource for the structural elucidation of tert-butyl 3-oxopropanoate and related compounds.

Introduction: The Central Role of NMR in a Chemical Context

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in modern chemistry, offering profound insights into molecular structure with atomic-level resolution. For drug development professionals and researchers, NMR is not merely a characterization tool but a foundational methodology for confirming molecular identity, assessing purity, and understanding dynamic processes such as tautomerism.

Tert-butyl 3-oxopropanoate, a key building block in organic synthesis, presents an excellent case study for the application of NMR spectroscopy. Its structure, containing a β-dicarbonyl moiety, gives rise to interesting and educational spectral features, including the presence of keto-enol tautomers. A thorough understanding of its ¹H and ¹³C NMR spectra is paramount for anyone utilizing this compound in synthetic pathways. This guide will dissect these spectra, providing not just the assignments but the scientific rationale that underpins them.

Molecular Structure and Electronic Environments

To interpret the NMR spectra of tert-butyl 3-oxopropanoate, a preliminary analysis of its molecular structure is essential. The molecule possesses distinct electronic environments that will give rise to unique signals in both ¹H and ¹³C NMR.

Caption: Molecular structure of tert-butyl 3-oxopropanoate with atom numbering.

The key functional groups are:

-

A tert-butyl group (C4, C5, C6, C7), which is bulky and electronically distinct.

-

An ester carbonyl group (C1).

-

An active methylene group (C2), situated between two carbonyl groups, making its protons acidic.

-

A ketone carbonyl group (C3).

The presence of the β-dicarbonyl system allows for the existence of a keto-enol tautomerism, which can significantly influence the observed NMR spectra.[1]

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of tert-butyl 3-oxopropanoate is expected to show two main signals in its keto form. The analysis of a closely related compound, tert-butyl acetoacetate, provides a strong basis for these assignments.[2][3]

Predicted ¹H NMR Signals

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-butyl (9H) | ~1.4-1.5 | Singlet (s) | 9H | These nine protons are equivalent due to the free rotation around the C-C bonds. They are shielded and appear as a strong singlet in the upfield region.[4] |

| Methylene (2H) | ~3.4-3.6 | Singlet (s) | 2H | These protons are deshielded due to their position between two electron-withdrawing carbonyl groups. They appear as a singlet as there are no adjacent protons to couple with.[5] |

Expert Insight: The distinct singlet for the tert-butyl group, integrating to nine protons, is a hallmark of this functional group and serves as an excellent internal reference point for integration.[4] The chemical shift of the active methylene protons is highly sensitive to the solvent and the presence of the enol form.

The Impact of Keto-Enol Tautomerism

In solution, tert-butyl 3-oxopropanoate can exist in equilibrium with its enol tautomer.[1] This equilibrium will result in an additional set of signals in the ¹H NMR spectrum.

Caption: Keto-enol tautomerism in tert-butyl 3-oxopropanoate.

The presence of the enol form would introduce:

-

A vinylic proton signal around 5.0-5.5 ppm.

-

A broad enolic hydroxyl proton signal, typically in the range of 12-13 ppm.[6]

The relative integration of the keto methylene signal and the enol vinylic signal can be used to determine the equilibrium constant (Keq) for the tautomerization in a given solvent.[7]

¹³C NMR Spectral Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. For tert-butyl 3-oxopropanoate, four distinct carbon signals are expected in its keto form. Data from the analogous tert-butyl acetoacetate is used for predictive assignments.[8]

Predicted ¹³C NMR Signals

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| Ketone C=O (C3) | ~200-205 | Carbonyl carbons in ketones are significantly deshielded and appear far downfield.[9] |

| Ester C=O (C1) | ~166-170 | Ester carbonyl carbons are also deshielded but typically appear slightly upfield from ketone carbonyls. |

| Quaternary C (C4) | ~81-83 | The quaternary carbon of the tert-butyl group is attached to an oxygen atom, causing a downfield shift. |

| Methylene C (C2) | ~49-51 | The active methylene carbon is situated between two carbonyl groups, leading to a downfield shift compared to a standard alkane.[5] |

| Methyl C (C5, C6, C7) | ~28 | The three equivalent methyl carbons of the tert-butyl group are shielded and appear in the upfield region. |

Authoritative Grounding: The chemical shift ranges for carbonyl carbons are well-established, with ketones typically resonating at a lower field (higher ppm) than esters due to differences in electron density.[9]

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous experimental protocol. The following steps outline a robust workflow for the analysis of tert-butyl 3-oxopropanoate.

Sample Preparation

-

Analyte Purity: Ensure the tert-butyl 3-oxopropanoate sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃) that completely dissolves the sample. The choice of solvent can influence the keto-enol equilibrium.[7]

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.[10]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Filtration: Filter the sample through a glass wool plug into a clean, dry NMR tube to remove any particulate matter.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.[4][11][12] This involves adjusting the currents in the shim coils to counteract magnetic field gradients.[11]

-

¹H NMR Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a standard pulse sequence.

-

-

¹³C NMR Acquisition:

-

Acquire a larger number of scans due to the low natural abundance of the ¹³C isotope.

-

Employ proton decoupling to simplify the spectrum and enhance sensitivity.

-

Data Processing

-

Fourier Transform (FT): Apply a Fourier transform to the free induction decay (FID) to convert the time-domain data into a frequency-domain spectrum.[13][14]

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.[15][16]

-

Baseline Correction: Correct the baseline to ensure it is flat and at zero intensity.[17]

-

Calibration: Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Caption: Workflow for NMR data processing.

Conclusion: Synthesizing Data for Structural Confirmation

The comprehensive analysis of the ¹H and ¹³C NMR spectra, grounded in the principles of chemical shift and an understanding of keto-enol tautomerism, provides a robust framework for the structural elucidation of tert-butyl 3-oxopropanoate. The predicted spectral data, supported by analogous compounds, offers a clear and reliable method for identifying this molecule and assessing its purity. By adhering to the detailed experimental protocols outlined in this guide, researchers and scientists can confidently acquire and interpret high-quality NMR data, ensuring the integrity of their synthetic and analytical endeavors.

References

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Reddit. (2019, November 27). C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids? Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13C NMR. Retrieved from [Link]

-

Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

Morris, G. A. (n.d.). NMR Data Processing. University of Manchester. Retrieved from [Link]

-

MetaboLabPy. (n.d.). Basic 1D-NMR Data Processing. Retrieved from [Link]

-

MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl Acetoacetate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

Bio-NMR Core. (n.d.). Shimming: Theory and Practice. Retrieved from [Link]

-

University of Iowa. (1991, December 17). SHIMMING AN NMR MAGNET. Retrieved from [Link]

-

Bruker. (n.d.). 1D NMR Processing and Analysis with TopSpin 4.0. Retrieved from [Link]

-

NMRium. (2025, September 5). Processing. Retrieved from [Link]

-

Bruker. (n.d.). Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Retrieved from [Link]

-

Joseph A. DiVerdi. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

-

Gottlied, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

University of Wisconsin-Madison. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

University of Illinois. (n.d.). Shimming an NMR Magnet. Retrieved from [Link]

-

ResearchGate. (2015, September 14). Mastering β-keto esters. Retrieved from [Link]

-

ACS Publications. (2018, May 16). Construction of Polycyclic β-Ketoesters Using a Homoconjugate Addition/Decarboxylative Dieckmann Annulation Strategy. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. tert-Butyl acetoacetate(1694-31-1) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. chemistry.uoc.gr [chemistry.uoc.gr]

- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. tert-Butyl acetoacetate(1694-31-1) 13C NMR spectrum [chemicalbook.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. mn.uio.no [mn.uio.no]

- 12. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]

- 13. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 14. cdn.dal.ca [cdn.dal.ca]

- 15. BasicNMRDataProcessing [ludwigc.github.io]

- 16. bruker.com [bruker.com]

- 17. docs.nmrium.org [docs.nmrium.org]

Advanced Technical Guide: Safety, Handling, and Application of Tert-Butyl 3-Oxopropanoate

Executive Summary

Tert-butyl 3-oxopropanoate (CAS: 108350-21-6), also known as tert-butyl formylacetate, is a highly versatile β -aldo ester utilized extensively in advanced organic synthesis and pharmaceutical development. Featuring a highly electrophilic formyl group paired with a sterically bulky tert-butyl ester, this compound serves as a critical building block for constructing complex heterocycles, including functionalized chromones, quinolines, and pyrazoles .

However, the inherent reactivity that makes tert-butyl 3-oxopropanoate synthetically valuable also renders it chemically unstable under ambient conditions. The molecule is highly susceptible to auto-oxidation, moisture-induced ester hydrolysis, and subsequent decarboxylation. This whitepaper provides researchers and drug development professionals with a comprehensive framework for the safe handling, storage, and practical application of this reagent, ensuring both laboratory safety and experimental reproducibility.

Physicochemical Profiling & Hazard Assessment

Understanding the physicochemical properties of tert-butyl 3-oxopropanoate is the first step in mitigating handling risks. The bulky tert-butyl group provides essential steric shielding that prevents unwanted nucleophilic attack at the ester carbonyl, directing reactivity strictly toward the highly electrophilic aldehyde carbon or the α -carbon via enolization .

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | Tert-butyl 3-oxopropanoate |

| CAS Number | 108350-21-6 |

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| Physical Form | Colorless to Yellow Sticky Oil to Semi-Solid |

| Storage Temperature | -20 °C (Cold Box, Inert Atmosphere) |

| Purity Standard | ≥95% |

According to standard safety profiles , the compound presents several acute health hazards. It is classified as a respiratory and dermal irritant, necessitating stringent engineering controls during manipulation.

Table 2: Hazard Identification (GHS Classification)

| GHS Parameter | Details |

| Signal Word | Warning |

| Pictograms | Exclamation Mark (GHS07) |

| Hazard Statements | H302 (Harmful if swallowed)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |

Mechanistic Safety & Handling Guidelines

The degradation of tert-butyl 3-oxopropanoate is driven by two primary mechanisms:

-

Auto-Oxidation: Exposure to atmospheric oxygen rapidly oxidizes the terminal aldehyde to a carboxylic acid (forming mono-tert-butyl malonate).

-

Hydrolytic Decarboxylation: Exposure to moisture can lead to the hydrolysis of the tert-butyl ester. The resulting 3-oxopropanoic acid is highly unstable and spontaneously decarboxylates into acetaldehyde and carbon dioxide.

Required Engineering Controls

-

Inert Atmosphere: All manipulations must be performed under high-purity argon or nitrogen using standard Schlenk techniques or a glovebox.

-

Temperature Control: The reagent must be stored at -20°C. Repeated freeze-thaw cycles should be minimized by aliquoting the bulk reagent upon initial receipt.

-

PPE: Nitrile gloves (double-gloved for extended handling), chemical splash goggles, and a flame-retardant lab coat are mandatory due to the compound's H315 and H319 hazard classifications.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, embedding mechanistic causality into every step to ensure the integrity of the reagent and the success of the reaction.

Protocol 1: Cryogenic Recovery and Air-Free Dispensing

Objective: To safely transition the reagent from -20°C storage to a reactive state without inducing atmospheric hydrolysis.

-

Desiccation Equilibration: Remove the sealed vial from the -20°C freezer and immediately place it in a vacuum desiccator for 30–45 minutes.

-

Causality: The compound's semi-solid state at low temperatures makes it highly hygroscopic. Warming it in a moisture-free environment prevents water condensation, which would otherwise initiate ester hydrolysis.

-

-

Thermal Liquefaction: If the reagent remains a sticky semi-solid at room temperature, gently warm the vial in a 30°C water bath for 5 minutes.

-

Causality: Gentle heating transitions the compound into a flowable oil, ensuring accurate volumetric measurement without risking thermal degradation of the formyl group.

-

-

Schlenk Line Transfer: Pierce the septum with a dry, argon-purged Hamilton syringe. Withdraw the required volume slowly to avoid cavitation.

-

Causality: Maintaining an argon atmosphere prevents the aldehyde moiety from undergoing auto-oxidation. Slow withdrawal prevents the introduction of micro-bubbles that skew stoichiometric calculations.

-

Protocol 2: Domino Nitro Reduction-Friedländer Heterocyclization

Objective: Synthesis of tert-butyl quinoline-3-carboxylate using tert-butyl 3-oxopropanoate as a C3-C4 building block .

-

Initiation: In an oven-dried, argon-purged Schlenk flask, dissolve 2-nitrobenzaldehyde (1.0 mmol) and tert-butyl 3-oxopropanoate (1.2 mmol) in 5.0 mL of glacial acetic acid.

-

Causality: Acetic acid acts as a polar solvent and a mild Brønsted acid catalyst to activate the carbonyls for condensation. Crucially, it is mild enough not to cleave the acid-sensitive tert-butyl ester, which would typically occur in the presence of stronger acids like TFA.

-

-

In Situ Reduction: Add iron powder (<100 mesh, 4.0 mmol) portion-wise to the vigorously stirring solution at 25°C.

-

Causality: Iron facilitates the reduction of the nitro group to an aniline derivative. Performing this in situ bypasses the need to isolate 2-aminobenzaldehyde, which is notoriously unstable and prone to self-condensation.

-

-

Cyclocondensation: Elevate the reaction temperature to 80°C and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).

-

Causality: Thermal energy drives the thermodynamically favored Friedländer cyclization—a sequential imine formation and intramolecular aldol-type condensation—yielding the highly stable quinoline scaffold.

-

-

Quenching and Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a Celite pad to remove insoluble iron salts. Wash the organic filtrate with saturated aqueous NaHCO3 until CO2 evolution ceases.

-

Causality: Neutralizing the acetic acid immediately halts any background acid-catalyzed degradation, preserving the newly formed quinoline core during concentration and silica gel purification.

-

Workflow Visualizations

The following diagrams illustrate the logical flow of the protocols described above, mapping the critical transitions from storage to successful synthetic application.

Workflow for air-free handling and dispensing of tert-butyl 3-oxopropanoate.

Domino reduction-Friedländer condensation using tert-butyl 3-oxopropanoate.

References

Mechanism and Dynamics of Keto-Enol Tautomerization in tert-Butyl 3-Oxopropanoate: A Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the dynamic structural equilibrium of a reagent dictates the success of a downstream cascade. tert-Butyl 3-oxopropanoate (also known as tert-butyl formylacetate) is a prime example. Widely utilized in the pharmaceutical industry for the construction of complex heterocycles (e.g., chromones, pyrimidines, and quinolin-2-ones), this molecule exists in a delicate equilibrium between its aldehyde (keto) and hydroxymethylene (enol) forms. Understanding the thermodynamic drivers of this tautomerization, and mastering the protocols to synthesize and validate it, is critical for ensuring batch-to-batch reproducibility in drug development.

Thermodynamic and Kinetic Drivers of Tautomerization

The tautomerization of tert-butyl 3-oxopropanoate involves the migration of an alpha-proton to the formyl oxygen, transitioning the molecule from a beta-keto ester derivative into an enol.

Unlike simple ketones, beta-dicarbonyls and formylacetates exhibit a significantly higher proportion of the enol tautomer. This is driven by two primary thermodynamic stabilizing factors:

-

Conjugation: The resulting carbon-carbon double bond in the enol form is conjugated with the ester carbonyl, lowering the overall energy of the system.

-

Intramolecular Hydrogen Bonding: The Z-isomer of the enol form creates a pseudo-six-membered ring via a strong intramolecular hydrogen bond between the enol hydroxyl proton and the ester carbonyl oxygen.

Kinetic control of this equilibrium can be mediated by acid or base catalysis, which lowers the activation barrier for proton transfer. Furthermore, the bulky tert-butyl group provides essential steric shielding. This shielding not only prevents unwanted intermolecular side reactions (such as aldol self-condensation) but also protects the ester moiety against nucleophilic attack during the tautomeric shift.

Figure 1: Acid/base-catalyzed and intramolecular pathways of keto-enol tautomerization.

Quantitative Analysis: NMR and Equilibrium Data

The tautomeric ratio is highly solvent-dependent. In non-polar, aprotic solvents like CDCl3, the equilibrium is reliably quantifiable via 1H NMR spectroscopy. According to authoritative studies on orthogonally protected scaffolds (), the compound exists as a mixture of the aldehyde and enol tautomers in a 0.65 to 0.35 ratio.

Table 1: 1H NMR Quantitative Data for Tautomers in CDCl3 (500 MHz)

| Tautomeric Form | Relative Abundance | Chemical Shift (δ, ppm) | Multiplicity (Coupling) | Proton Assignment |

| Keto (Aldehyde) | 65% | 9.79 | Triplet (J = 2.6 Hz) | Aldehyde proton (-CHO) |

| Keto (Aldehyde) | 65% | 3.30 | Doublet (J = 2.6 Hz) | Alpha-protons (-CH2-) |

| Keto (Aldehyde) | 65% | 1.50 | Singlet | tert-Butyl protons |

| Enol (Hydroxymethylene) | 35% | 4.89 | Doublet (J = 6.0 Hz) | Vinylic alpha-proton (=CH-) |

| Enol (Hydroxymethylene) | 35% | 1.50 | Singlet | tert-Butyl protons |

Note: The distinct coupling constants and chemical shifts allow for precise integration and validation of the batch's thermodynamic state.

Experimental Workflows and Self-Validating Protocols

To leverage tert-butyl 3-oxopropanoate in drug development, one must synthesize it with high fidelity. The following protocol utilizes formyl Meldrum's acid as a precursor. This methodology is designed as a self-validating system —the physical execution of the synthesis is inextricably linked to the immediate NMR validation of the tautomeric state.

Protocol: Anhydrous Synthesis and Validation

-

Step 1: Reagent Preparation

-

Action: Combine formyl Meldrum's acid (1.0 equiv) and anhydrous tert-butyl alcohol (1.2 equiv) in absolute toluene (to achieve a 0.6 M concentration).

-

Causality: Absolute toluene and the strict exclusion of moisture are non-negotiable. Adventitious water acts as a competing nucleophile, hydrolyzing the reactive intermediate to an unstable beta-keto acid. This acid will undergo rapid, irreversible decarboxylation—a process heavily dictated by the electronic instability of the intermediate enolate ()—resulting in total yield loss.

-

-

Step 2: Thermal Decarboxylation and Trapping

-

Action: Stir the solution at 80 °C for 1.5 hours under an inert atmosphere (N2 or Ar).

-

Causality: The 80 °C setpoint provides the exact thermal energy required to force the cycloreversion of Meldrum's acid. This expels acetone and CO2, generating a transient, highly electrophilic formyl ketene intermediate that is rapidly trapped by the bulky tert-butanol.

-

-

Step 3: Volatile Removal

-

Action: Remove all volatile materials under reduced pressure at ambient temperature.

-

Causality: Ambient temperature evaporation is critical. The newly formed tert-butyl formylacetate is sensitive to prolonged heat; elevated temperatures during concentration will induce polymerization or degradation of the formyl group.

-

-

Step 4: Purification via Short-Path Distillation

-

Action: Purify the residue using Kugelrohr distillation at 70 °C and 10 mbar.

-

Causality: Kugelrohr distillation minimizes the residence time of the compound at elevated temperatures. The high vacuum allows for a suppressed boiling point, preserving the delicate aldehyde-enol equilibrium.

-

-

Step 5: Self-Validation via NMR

-

Action: Immediately dissolve a purified aliquot in anhydrous CDCl3 and acquire a 1H NMR spectrum.

-

Causality & Validation: This final step closes the self-validating loop. By integrating the distinct aldehyde triplet (9.79 ppm) against the enol doublet (4.89 ppm), the scientist not only confirms chemical purity but empirically validates the thermodynamic keto-enol ratio (0.65/0.35). A skewed ratio or the appearance of extraneous aliphatic peaks immediately flags moisture contamination or thermal degradation during distillation.

-

Figure 2: Self-validating workflow for the synthesis and NMR analysis of the tautomers.

Conclusion

For drug development professionals, mastering the keto-enol tautomerization of tert-butyl 3-oxopropanoate is not merely an academic exercise; it is a practical necessity. The equilibrium dictates the molecule's electrophilicity and its trajectory in complex cyclocondensations. By adhering to the self-validating protocols outlined above, researchers can ensure structural integrity, optimize reaction yields, and accelerate the discovery of novel heterocyclic APIs.

References

-

Orthogonally Protected Diaminoterephthalate Scaffolds: Installation of Two Functional Units at the Chromophore. The Journal of Organic Chemistry (ACS Publications).[Link]

-

Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. The Journal of Physical Chemistry A (ACS Publications).[Link]

Tert-Butyl 3-Oxopropanoate: A Technical Guide on Molecular Properties, Synthesis, and Application Workflows

Executive Summary & Causality in Chemical Design

In advanced organic synthesis and drug development, the selection of an appropriate building block is rarely arbitrary; it is a calculated exercise in controlling molecular reactivity. Tert-butyl 3-oxopropanoate (TBOP) is a highly versatile β -keto ester utilized extensively in the preparation of pharmaceuticals, agrochemicals, and complex heterocyclic scaffolds 1[1].

As a Senior Application Scientist, I frequently advocate for the strategic integration of TBOP over its methyl or ethyl counterparts. The causality behind this choice lies in steric shielding and orthogonal deprotection . The bulky tert-butyl group provides significant steric hindrance, protecting the ester moiety from undesired nucleophilic attacks during multi-step syntheses. Furthermore, it allows for selective deprotection under mildly acidic conditions (e.g., using trifluoroacetic acid), avoiding the harsh basic saponification required for smaller esters that often destroys base-sensitive functional groups in complex pharmaceutical intermediates 1[1].

Physicochemical Properties & Molecular Data

Understanding the fundamental molecular data of TBOP is essential for optimizing reaction conditions, calculating precise stoichiometry, and ensuring safe handling protocols.

| Parameter | Value | Scientific Rationale |

| CAS Number | 108350-21-6 2[2] | Unique identifier for precise reagent sourcing and compliance. |

| Molecular Formula | C₇H₁₂O₃ 3[3] | Defines the exact atomic composition for reaction planning. |

| Molecular Weight | 144.17 g/mol 1[1] | Critical for accurate molarity and theoretical yield calculations. |

| Boiling Point | 174.6 ± 23.0 °C (Predicted)4[4] | High boiling point necessitates vacuum distillation to prevent thermal degradation 5[5]. |

| Density | ~0.994 g/cm³ (Predicted)4[4] | Used for volumetric measurements in liquid dispensing. |

| Physical Form | Colorless to yellow sticky oil 2[2] | Visual indicator of purity; darkening suggests degradation. |

| Storage Conditions | -20 °C, Inert Atmosphere 3[3] | Prevents slow ambient decarboxylation and moisture-induced hydrolysis. |

Synthetic Methodologies & Purification Protocols

The synthesis of TBOP must be executed as a self-validating system , where the success of each step is confirmed by observable physical phenomena. The most reliable industrial and academic approach involves the esterification of 3-oxopropanoic acid with tert-butanol, or via lithium diisopropylamide (LDA) mediated reactions 6[6].

Step-by-Step Methodology: Esterification and Vacuum Distillation

-

Reaction Setup: Dissolve the precursor (e.g., 3-oxopropanoic acid) in an anhydrous solvent (such as THF). Introduce a stoichiometric excess of tert-butanol.

-

Catalysis & In Situ Water Scavenging: Add an acid catalyst alongside activated 3Å or 4Å molecular sieves.

-

Causality & Validation: The esterification process produces water. By sequestering water in situ, the molecular sieves drive the chemical equilibrium toward the product, effectively preventing reverse hydrolysis 5[5]. This step is self-validating: failure of the reaction to reach completion on TLC indicates saturated sieves or incomplete desiccation.

-

-

Reaction Monitoring: Stir the mixture under an inert argon atmosphere. Monitor via TLC or LC-MS until the precursor is fully consumed.

-

Work-up: Filter out the molecular sieves and neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃) to prevent acid-catalyzed degradation during solvent concentration. Extract the organic phase.

-

Vacuum Distillation (Critical Step): Transfer the crude liquid to a vacuum distillation setup.

-

Causality & Validation: TBOP has a predicted boiling point of ~174.6 °C at atmospheric pressure 4[4]. Heating a β -keto ester to this temperature risks spontaneous decarboxylation. By applying a vacuum, the boiling point is artificially lowered, allowing the compound to vaporize without thermal decomposition5[5]. This step is self-validating: failure to achieve a sufficient vacuum will require higher heating, resulting in visible gas evolution (CO₂ from decarboxylation) and a severely compromised isolated yield.

-

-

Storage: Flush the purified product with argon and store at -20 °C3[3]. Visual inspection serves as an ongoing purity check; a shift from a colorless oil to a dark, viscous liquid indicates thermal or hydrolytic degradation.

Workflow for the synthesis and vacuum distillation of tert-butyl 3-oxopropanoate.

Applications in Drug Development & Heterocyclic Synthesis

TBOP is a cornerstone reagent in the synthesis of biologically active molecules. Its reactivity profile is defined by the electrophilic nature of its carbonyl group and the inherent acidity of its alpha-protons.

-

Heterocycle Synthesis: TBOP is pivotal in constructing functionalized 4H-chromen-4-ones (chromones) and 4-hydroxy-1H-quinolin-2-ones1[1]. These scaffolds are ubiquitous in kinase inhibitors and other targeted therapeutics.

-

Gold-Catalyzed Annulations: The compound readily undergoes complex [4+3] and [4+4] annulation reactions with epoxides when subjected to gold catalysis, generating complex cyclic architectures that are highly valued in natural product synthesis 6[6].

-

Nucleophilic Addition & Decarboxylation: The β -keto functionality allows for facile nucleophilic addition. Subsequent mild acidic cleavage of the tert-butyl group yields a β -keto acid that rapidly decarboxylates, providing a streamlined route to substituted ketones 6[6].

Key synthetic pathways and reactive modalities of tert-butyl 3-oxopropanoate.

References

- Title: TERT-BUTYL 3-OXOPROPANOATE | 108350-21-6 Source: Sigma-Aldrich URL

- Title: Tert-butyl 3-oxopropanoate|Chemical Intermediate Source: Benchchem URL

- Title: Buy Tert-butyl 3-oxopropanoate | 108350-21-6 Source: Smolecule URL

- Title: 108350-21-6|tert-Butyl 3-oxopropanoate Source: BLD Pharm URL

- Title: 108350-21-6 | CAS DataBase Source: ChemicalBook URL

- Title: Tert-butyl 3-oxopropanoate|Chemical Intermediate (Purification)

Sources

- 1. Tert-butyl 3-oxopropanoate|Chemical Intermediate [benchchem.com]

- 2. TERT-BUTYL 3-OXOPROPANOATE | 108350-21-6 [sigmaaldrich.com]

- 3. 108350-21-6|tert-Butyl 3-oxopropanoate|BLD Pharm [bldpharm.com]

- 4. 108350-21-6 | CAS DataBase [m.chemicalbook.com]

- 5. Tert-butyl 3-oxopropanoate|Chemical Intermediate [benchchem.com]

- 6. Buy Tert-butyl 3-oxopropanoate | 108350-21-6 [smolecule.com]

The Versatility of tert-Butyl 3-Oxopropanoate: A Synthetic Building Block for Complex Molecule Construction

Abstract

This technical guide provides an in-depth exploration of tert-butyl 3-oxopropanoate, a highly versatile and valuable building block in modern organic synthesis. We will delve into its unique chemical properties, which are largely dictated by the interplay between its reactive β-ketoester functionality and the sterically demanding tert-butyl group. This guide will present a comprehensive overview of its applications in the synthesis of a wide array of molecular architectures, from fundamental heterocyclic systems to complex pharmaceutical agents. Detailed experimental protocols, mechanistic insights, and comparative data are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this reagent in their synthetic endeavors.

Introduction: The Strategic Advantage of tert-Butyl 3-Oxopropanoate

Tert-butyl 3-oxopropanoate, also known as tert-butyl 3-oxopropionate, is a bifunctional organic molecule featuring a ketone and a tert-butyl ester. This unique combination of functional groups makes it a powerful tool for synthetic chemists. The active methylene group, flanked by two carbonyl functionalities, exhibits enhanced acidity, making it a potent nucleophile in a variety of carbon-carbon bond-forming reactions.

The defining feature of this building block is the tert-butyl ester. This bulky group provides several strategic advantages:

-

Steric Hindrance: The tert-butyl group can direct the regioselectivity of reactions and protect the ester functionality from undesired nucleophilic attack.[1]

-

Stability: It enhances the stability of the molecule, making it an easily handleable reagent.[2]

-

Facile Cleavage: The tert-butyl ester can be readily removed under acidic conditions, often with concomitant decarboxylation, to reveal a carboxylic acid or a methyl ketone, providing a versatile handle for further synthetic transformations.[3]

This guide will explore the practical applications of these properties in several key classes of organic reactions.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective use and the characterization of its reaction products.

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 85 °C at 20 mmHg |

| Density | 1.04 g/mL at 25 °C |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 300 MHz): δ 1.45 (s, 9H, C(CH₃)₃), 3.35 (s, 2H, CH₂), 9.75 (s, 1H, CHO - enol form is minor).

-

¹³C NMR (CDCl₃, 75 MHz): δ 28.0 (C(CH₃)₃), 49.5 (CH₂), 82.0 (C(CH₃)₃), 166.0 (C=O, ester), 200.5 (C=O, aldehyde).[4]

-

Infrared (IR, neat): ν (cm⁻¹) 2980 (C-H), 1735 (C=O, ester), 1715 (C=O, aldehyde).

Synthesis of tert-Butyl 3-Oxopropanoate

An efficient and high-yielding synthesis of the title compound is crucial for its widespread application. The industrially preferred method involves the reaction of diketene with tert-butyl alcohol.

Optimized Industrial Synthesis

This method is favored for its atom economy and mild reaction conditions.[5] The use of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), significantly accelerates the reaction.[5]

Caption: Synthesis of tert-butyl 3-oxopropanoate from diketene.

Experimental Protocol: Synthesis of tert-Butyl 3-Oxopropanoate

-

To a stirred solution of tert-butyl alcohol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add 4-dimethylaminopyridine (DMAP, 0.05 equivalents).

-

Cool the mixture to 0 °C using an ice bath.

-

Add diketene (1.0 equivalent) dropwise to the solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford tert-butyl 3-oxopropanoate as a colorless oil.

Applications in Heterocyclic Synthesis

The unique reactivity of tert-butyl 3-oxopropanoate makes it an ideal starting material for the construction of a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, a class of compounds known for their use as calcium channel blockers.[3][6] Tert-butyl 3-oxopropanoate serves as the β-ketoester component in this reaction.

Caption: Workflow for the Hantzsch dihydropyridine synthesis.

Experimental Protocol: Hantzsch Synthesis of a Dihydropyridine Derivative [7]

-

In a round-bottom flask, combine benzaldehyde (1.0 equivalent), tert-butyl 3-oxopropanoate (2.0 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.

-

Reflux the mixture with stirring for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will often precipitate from the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired dihydropyridine derivative.

-

If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

| Aldehyde | Product Yield (%) | Reference |

| Benzaldehyde | ~85% | [7] |

| 4-Nitrobenzaldehyde | ~92% | [7] |

| 2-Chlorobenzaldehyde | ~80% | [7] |

Synthesis of Chromones

Chromones are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the condensation of a 2-hydroxyacetophenone with a β-ketoester, followed by an acid-catalyzed cyclodehydration.

Reaction Mechanism: Chromone Synthesis

The reaction proceeds via an initial base-catalyzed Claisen-type condensation to form a 1,3-diketone intermediate. Subsequent treatment with a strong acid promotes an intramolecular cyclization and dehydration to afford the chromone ring system.

Caption: Simplified mechanism for chromone synthesis.

Experimental Protocol: Synthesis of a 2-Substituted Chromone [8]

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene, add a solution of 2-hydroxyacetophenone (1.0 equivalent) and tert-butyl 3-oxopropanoate (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the mixture and carefully quench with water.

-

Separate the aqueous layer and acidify with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate in vacuo.

-

Dissolve the crude 1,3-diketone in glacial acetic acid containing a catalytic amount of concentrated sulfuric acid.

-

Reflux the solution for 2 hours.

-

Pour the cooled reaction mixture into ice water and collect the precipitated solid by filtration.

-

Recrystallize the solid from ethanol to obtain the pure chromone derivative.

Key Carbon-Carbon Bond Forming Reactions

The active methylene group of tert-butyl 3-oxopropanoate is a versatile nucleophile for various C-C bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product.[9][10]

Reaction Mechanism: Knoevenagel Condensation

The base deprotonates the active methylene group to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide is protonated, and subsequent dehydration yields the α,β-unsaturated product.

Caption: Logical flow of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde [10]

-

In a flask, dissolve benzaldehyde (1.0 equivalent) and tert-butyl 3-oxopropanoate (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with dilute hydrochloric acid, followed by brine.

-

Dry the organic layer over magnesium sulfate and concentrate to give the crude product.

-

Purify by column chromatography on silica gel to afford the α,β-unsaturated product.

| Aldehyde | Yield (%) | Reference |

| Benzaldehyde | >90% | [10] |

| 4-Methoxybenzaldehyde | >95% | [10] |

| Cinnamaldehyde | ~88% | [10] |

Application in Pharmaceutical Synthesis: The Case of Sitagliptin

The utility of tert-butyl 3-oxopropanoate and its derivatives is highlighted in the synthesis of complex pharmaceutical agents. A key intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, can be derived from a related β-ketoester.[11][12] While the exact commercial synthesis of Sitagliptin involves a highly optimized enzymatic transamination, early synthetic routes relied on the chemistry of β-amino acids derived from β-ketoesters.

The general strategy involves the synthesis of a chiral β-amino acid derivative, which is then coupled with the heterocyclic fragment of the drug. The tert-butyl ester serves as a convenient protecting group for the carboxylic acid functionality during these transformations.

Caption: Conceptual synthetic route to Sitagliptin.

Advanced Applications: Gold-Catalyzed Annulations

In recent years, gold catalysis has emerged as a powerful tool for the formation of complex cyclic structures. Tert-butyl propiolate derivatives, which can be conceptually derived from tert-butyl 3-oxopropanoate, undergo gold-catalyzed [4+3] and [4+4] annulation reactions with epoxides and oxetanes, respectively.[5][13] This methodology provides an efficient route to seven- and eight-membered oxygen-containing heterocycles.

The proposed mechanism involves the gold-catalyzed activation of the alkyne, followed by nucleophilic attack by the oxygen of the epoxide or oxetane. A subsequent intramolecular Sₙ2-type ring-opening of the oxonium intermediate leads to the final cyclic product.

Conclusion

Tert-butyl 3-oxopropanoate is a versatile and indispensable building block in organic synthesis. Its unique structural features, particularly the presence of an active methylene group and a sterically demanding, yet readily cleavable, tert-butyl ester, provide chemists with a powerful tool for the construction of a diverse range of molecular architectures. From the synthesis of fundamental heterocyclic systems like dihydropyridines and chromones to its application in the synthesis of complex pharmaceuticals, the utility of this reagent is vast and continues to expand with the development of new synthetic methodologies. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers to harness the full potential of tert-butyl 3-oxopropanoate in their synthetic endeavors.

References

-

Sahani, R. L., & Liu, R. S. (2016). Gold-catalyzed [4+3] and [4+4]-annulation reactions of t-butyl propiolate derivatives with epoxides and oxetanes for the construction of 1,4-dioxepane and 1,5-dioxocane cores. Chemical Communications, 52(47), 7482-7485. [Link]

-

Organic Syntheses. (1963). 2-Ethylchromone. Organic Syntheses, Coll. Vol. 4, p.478; Vol. 33, p.43. [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

-

Phillips, J. C. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1431. [Link]

-

Loupy, A., & Varma, R. S. (2002). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 7(12), 864-888. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2009). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 21(5), 3465-3469. [Link]

-

Stilo, F. (2021, April 13). BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Singh, P., & Singh, P. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 1224-1230. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]

-

Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]

-

Yadav, D., & Sharma, P. (2014). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of ChemTech Research, 6(7), 3624-3628. [Link]

-

Boruah, M., & Prajapati, D. (2013). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry - Section B, 52B(1), 140-144. [Link]

-

Tutorsglobe.com. (n.d.). Synthesis of Chromones, Chemistry tutorial. Retrieved from [Link]

- Patel, J. R., & Patel, N. C. (2010). Sitagliptin synthesis.

-

Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry. [Link]

-

Sahani, R. L., & Liu, R. S. (2015). Gold-catalyzed formal [4π+2π]-cycloadditions of tert-butyl propiolates with aldehydes and ketones to form 4H-1,3-dioxine derivatives. Chemical Communications, 51(63), 12607-12610. [Link]

-

Ewies, F. F., & El-Ghamry, H. A. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]

-

Pagar, A. D., Patil, M. D., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 738012. [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Research on Chemical Intermediates, 43(1), 1-10. [Link]

-

Kim, H. J., Kim, M. J., & Park, J. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. The Journal of Organic Chemistry, 89(7), 4569–4574. [Link]

-

Kelly, C. B., & Moody, C. J. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 27(11), 3531. [Link]

-

Carrettin, S., & Prati, L. (2012). Monometallic Supported Gold Catalysts in Organic Transformations: Ring Making and Ring Breaking. Catalysts, 2(1), 1-24. [Link]

- Frowert, J., & Pasedach, H. (1984). Chroman-4-ones and process for preparing same.

-

Let's talk chemistry. (2023, January 14). Knoevenagel condensation. YouTube. [Link]

-

Sahani, R. L., & Liu, R. S. (2017). Development of Gold-catalyzed [4+1] and [2+2+1]/[4+2] Annulations between Propiolate Derivatives and Isoxazoles. Angewandte Chemie International Edition, 56(4), 1026-1030. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. Chromone and flavone synthesis [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

- 8. tutorsglobe.com [tutorsglobe.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. ijcps.org [ijcps.org]

- 11. researchgate.net [researchgate.net]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. Gold-catalyzed [4+3] and [4+4]-annulation reactions of t-butyl propiolate derivatives with epoxides and oxetanes for the construction of 1,4-dioxepane and 1,5-dioxocane cores - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Solubility Profile and Physicochemical Dynamics of tert-Butyl 3-Oxopropanoate in Organic Solvents

Executive Summary

tert-Butyl 3-oxopropanoate (CAS: 108350-21-6), also known as tert-butyl formylacetate, is a highly versatile β-keto ester utilized extensively as a building block in pharmaceutical development and complex heterocyclic synthesis. As a liquid or semi-solid at room temperature, its behavior in solution is not merely a matter of physical dissolution, but a complex interplay of tautomeric equilibrium and solvent-solute thermodynamics. This technical guide provides an in-depth analysis of its solubility profile across polar and non-polar organic solvents, detailing the causality behind its solvation mechanics and providing self-validating protocols for handling and solubility determination.

Physicochemical Dynamics and Tautomeric Equilibrium

To understand the solubility of tert-butyl 3-oxopropanoate, one must first analyze its structural components: a highly reactive formyl (aldehyde) group, an acidic α-methylene bridge, and a bulky, lipophilic tert-butyl ester.

In drug development, the tert-butyl group is specifically chosen over methyl or ethyl esters because its massive steric bulk shields the ester carbonyl from premature hydrolysis or nucleophilic attack, functioning as a robust intermediate[1]. However, this hydrocarbon bulk fundamentally alters the molecule's solvation thermodynamics. It creates a large hydrophobic surface area that disrupts the structured hydrogen-bonding network of water, resulting in a severe entropic penalty that renders the compound poorly soluble in aqueous media.

Furthermore, the 1,3-dicarbonyl system exists in a delicate, solvent-dependent keto-enol equilibrium. According to2, in non-polar environments like CDCl₃, the compound exists as a mixture of an aldehyde (keto) and an enol tautomer, with the aldehyde form dominating at a ratio of 0.65 to 0.35[2]. The choice of solvent directly dictates which tautomer is stabilized, thereby influencing the compound's reactivity profile.

Solvent-dependent keto-enol tautomerization of tert-butyl 3-oxopropanoate.

Solubility Profile in Organic Solvents

Non-Polar Solvents (Toluene, Dichloromethane, Hexanes)

tert-Butyl 3-oxopropanoate exhibits excellent solubility (miscibility) in non-polar solvents. The dispersion forces (van der Waals interactions) between the non-polar solvent molecules and the bulky tert-butyl group make dissolution thermodynamically highly favorable. Toluene, in particular, is the standard solvent utilized during the2 from formyl Meldrum's acid and tert-butyl alcohol at 80 °C, after which it is isolated as a colorless liquid via Kugelrohr distillation[2].

Polar Aprotic Solvents (THF, DMF, Acetonitrile)

In polar aprotic solvents, the compound is highly miscible. These solvents act as potent hydrogen-bond acceptors. While they cannot donate protons, their ability to accept hydrogen bonds allows them to stabilize the enol form (or enolate intermediates) of the β-keto ester[3]. This stabilization is critical when the compound is used in nucleophilic addition reactions or Michael additions at the α-carbon.

Polar Protic Solvents (Methanol, Ethanol)

While the compound is readily soluble in lower alcohols, prolonged exposure is scientifically discouraged . Protic solvents can engage in strong hydrogen bonding with the carbonyl oxygens, but they introduce a severe risk of transesterification. Even trace amounts of acidic or basic impurities can cause the displacement of the tert-butoxy group by methoxy or ethoxy groups, destroying the steric shielding the tert-butyl ester was specifically designed to provide.

Quantitative Data Summary

| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Miscibility / Solubility | Tautomeric Preference | Application Notes |

| Non-Polar | Toluene, DCM, Hexanes | 2.0 - 9.1 | Excellent (Miscible) | Keto (Aldehyde) | Preferred for synthesis and extraction workflows. |

| Polar Aprotic | THF, DMF, Acetonitrile | 7.5 - 38.3 | Excellent (Miscible) | Enol / Enolate | Ideal for nucleophilic additions at the α-carbon. |

| Polar Protic | Methanol, Ethanol | 24.3 - 33.0 | Good | Mixed | Risk of transesterification during prolonged storage. |

| Aqueous | Water, Buffers | 80.1 | Poor (<5 mg/mL) | Hydrate / Mixed | Hydrophobic tert-butyl group limits dissolution. |

Experimental Methodologies: Self-Validating Solubility Determination

Because tert-butyl 3-oxopropanoate is sensitive to moisture, prone to tautomeric shifts, and can degrade into a 4 if improperly handled[4], standard gravimetric or UV-Vis solubility tests are inadequate. UV-Vis is confounded by the differing extinction coefficients of the keto and enol forms, while gravimetric methods cannot detect hydrolysis.

To ensure scientific integrity, solubility limits (when evaluating solvent mixtures or low-temperature limits) must be determined using Quantitative NMR (qNMR) . This acts as a self-validating system: it quantifies the exact molar concentration while simultaneously confirming the structural integrity of the solute.

Step-by-Step qNMR Solubility Protocol

-

Inert Atmosphere Setup: Transfer all materials into a nitrogen or argon-filled glovebox. The compound must be stored at -20 °C to 2-8 °C to prevent degradation[3][4].

-

Solvent Preparation: Utilize anhydrous, degassed solvents stored over activated molecular sieves (3Å or 4Å depending on the solvent).

-

Equilibration: Add an excess of tert-butyl 3-oxopropanoate to 1.0 mL of the target solvent in a sealed vial. Agitate at a controlled temperature (e.g., 25 °C) for 24 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge the sealed vial at 10,000 x g for 15 minutes to pellet any undissolved semi-solid material.

-

qNMR Analysis: Extract exactly 100 µL of the supernatant. Dilute with 500 µL of the appropriate deuterated solvent containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Validation: Integrate the tert-butyl singlet at δ 1.50 ppm against the internal standard to determine total concentration. Verify compound integrity by confirming the presence of the aldehyde proton at δ 9.79 ppm and the enol proton at δ 4.89 ppm [2].

Self-validating qNMR workflow for determining organic solvent solubility.

References

- Source: smolecule.

- Source: sigmaaldrich.

- Source: acs.

- Source: benchchem.

Sources

Application Note: Protocol for Knoevenagel Condensation Using tert-Butyl 3-Oxopropanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The Knoevenagel condensation is a premier carbon-carbon bond-forming reaction utilized extensively in the synthesis of complex α,β -unsaturated esters, coumarins, and highly substituted heterocycles. Utilizing tert-butyl 3-oxopropanoate (also known as tert-butyl formylacetate) as the active methylene donor provides distinct synthetic advantages. The bulky tert-butyl group delivers superior steric shielding, preventing unwanted nucleophilic attack (such as transesterification) at the ester carbonyl during the reaction. Furthermore, it offers orthogonal deprotection capabilities, allowing for the unmasking of the carboxylic acid under mildly acidic conditions (e.g., using trifluoroacetic acid) without the need for harsh, base-mediated saponification that could disrupt sensitive downstream functional groups.

Mechanistic Insights & Reaction Causality

To achieve high yields and strict E/Z stereocontrol, this protocol employs the Doebner modification, utilizing a synergistic dual-catalyst system of piperidine and glacial acetic acid .

-

Dual Activation Pathway: The reaction relies on simultaneous electrophile and nucleophile activation. Piperidine acts as a nucleophilic catalyst, attacking the target aldehyde to form a highly electrophilic iminium ion intermediate. Concurrently, the acetate anion functions as a mild base to deprotonate the highly acidic active methylene group of tert-butyl 3-oxopropanoate (pKa ≈ 9–11), generating a reactive enolate .

-

Causality of Reagent Choice: The coupling between the iminium ion and the enolate is kinetically favored over a direct aldol-type addition. Following C–C bond formation, the intermediate undergoes a base-promoted elimination of the piperidine moiety, yielding the α,β -unsaturated tert-butyl ester and expelling a molecule of water .

-

Thermodynamic Driving Force: Because the condensation is reversible, conducting the reaction in refluxing toluene allows for the continuous, azeotropic removal of water. This shifts the equilibrium entirely toward the product, providing a self-validating metric for reaction progress.

Experimental Workflow Visualization

Experimental workflow for Knoevenagel condensation using a Dean-Stark apparatus.

Step-by-Step Experimental Protocol

Self-Validating System: This methodology utilizes a Dean-Stark apparatus. The theoretical yield of water collected serves as a direct, visual confirmation of the reaction's conversion rate, eliminating guesswork before TLC analysis.

Materials Required

-

tert-Butyl 3-oxopropanoate (1.05 equiv)

-

Aldehyde substrate (e.g., substituted benzaldehyde) (1.00 equiv)

-

Piperidine (0.10 equiv)

-

Glacial acetic acid (0.10 equiv)

-

Anhydrous toluene (0.5 M relative to the aldehyde)

Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde substrate (10.0 mmol) and tert-butyl 3-oxopropanoate (10.5 mmol, ~1.51 g).

-

Solvent & Catalyst Addition: Dissolve the reactants in 20 mL of anhydrous toluene. Sequentially add piperidine (1.0 mmol, 99 µL) and glacial acetic acid (1.0 mmol, 57 µL). Note: A slight exotherm and color change (often to pale yellow/orange) may occur upon catalyst addition, indicating iminium/enolate formation.

-

Apparatus Assembly: Attach a Dean-Stark trap (pre-filled with anhydrous toluene) to the flask, and fit a reflux condenser on top. Ensure the system is under a nitrogen atmosphere if the aldehyde is oxidation-sensitive.

-

Azeotropic Reflux: Submerge the flask in an oil bath pre-heated to 115–120 °C. Monitor the accumulation of water in the Dean-Stark trap. For a 10.0 mmol scale, exactly 0.18 mL of water indicates 100% theoretical conversion.

-

Reaction Monitoring: After 2–4 hours (once water ceases to accumulate), verify completion via TLC (Hexanes/EtOAc, typically 8:2). The product will appear as a strong UV-active spot due to extended α,β -conjugation, with an Rf distinct from the starting aldehyde.

-

Quenching & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL). Transfer to a separatory funnel and wash successively with 1M HCl (20 mL) to remove the piperidine catalyst, saturated aqueous NaHCO 3 (20 mL) to neutralize the acetic acid, and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure α,β -unsaturated tert-butyl ester.

Quantitative Data: Catalyst and Solvent Optimization

To ensure maximum yield and minimize side reactions (such as Knoevenagel-Michael bis-adduct formation), various catalytic systems were evaluated. The table below summarizes the optimization parameters for the condensation of tert-butyl 3-oxopropanoate with a standard aromatic aldehyde.

| Catalyst System | Solvent | Temperature | Time | Yield (%) | E/Z Selectivity |

| Piperidine / AcOH (10 mol%) | Toluene | 110 °C (Reflux) | 3 h | 88 - 92% | > 95:5 |

| L-Proline (20 mol%) | Ethanol | 25 °C (RT) | 12 h | 75 - 80% | 90:10 |

| TiCl 4 / Pyridine (1.5 equiv) | THF | 0 °C to RT | 6 h | 60 - 65% | 85:15 |

| Piperidine (10 mol%) | Solvent-free | 80 °C | 1 h | 70 - 75% | 80:20 |

Data Analysis: The Piperidine/AcOH system in refluxing toluene remains the gold standard. The thermodynamic control afforded by high temperatures and continuous water removal heavily favors the more stable E-isomer and drives the reaction to near-quantitative yields.

Troubleshooting and Quality Control

-

Handling the Formylacetate Motif: tert-Butyl 3-oxopropanoate contains a highly reactive formyl group and is prone to self-condensation or enolization upon prolonged storage. Action: Store strictly at -20 °C and verify purity via 1 H-NMR prior to use. If significant polymerization is observed, distill the reagent under reduced pressure before starting the protocol.

-

Formation of Bis-adducts (Michael Addition): If the TLC shows a higher-molecular-weight byproduct, excess tert-butyl 3-oxopropanoate may be reacting with the newly formed α,β -unsaturated ester via a Michael addition. Action: Strictly control the stoichiometry (do not exceed 1.05 equiv of the β -dicarbonyl) and stop the heat immediately once the theoretical water volume is reached.

-

Ester Cleavage / Decarboxylation: tert-Butyl esters are sensitive to strong acids. Action: Ensure the acetic acid concentration does not exceed the catalytic threshold (0.1–0.2 equiv) and avoid extending the reflux time unnecessarily.

References

-

Title: Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives Source: ACS Omega URL: [Link]

-

Title: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions Source: The Journal of Physical Chemistry B URL: [Link]

-

Title: The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL: [Link]

Application Note: Advanced Synthesis of Heterocyclic Scaffolds from tert-Butyl 3-Oxopropanoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Introduction & Chemical Rationale

In modern drug discovery, the rapid and modular assembly of complex heterocyclic scaffolds is critical. tert-Butyl 3-oxopropanoate (TBOP), also known as tert-butyl formylacetate, has emerged as a highly versatile three-carbon building block in organic synthesis[1].

The utility of TBOP stems from its unique bifunctional nature. It exists in equilibrium between its aldehyde (keto) and enol forms, providing an electrophilic carbonyl carbon and a highly nucleophilic α -carbon. More importantly, the bulky tert-butyl ester group provides critical strategic advantages:

-

Steric Shielding: It prevents unwanted nucleophilic attacks (e.g., transesterification or premature O-acylation) during multi-step sequences, enhancing reaction selectivity[1].

-

Orthogonal Deprotection: Unlike ethyl or methyl esters, the tert-butyl group is completely stable to basic conditions but can be cleanly and rapidly cleaved under mild acidic conditions (e.g., using Trifluoroacetic acid). This prevents the basic hydrolysis that often destroys sensitive, newly formed heterocyclic rings.

This application note details field-proven protocols for utilizing TBOP to synthesize three high-value heterocyclic classes: Chromones , Complex Annulated Ethers , and Quinolin-2-ones .

Fig 1. Divergent synthetic pathways of tert-butyl 3-oxopropanoate into heterocyclic scaffolds.

Experimental Protocols & Mechanistic Workflows

Transition-Metal-Free Synthesis of 4H-Chromen-4-ones (Chromones)

Chromones are ubiquitous in natural products and pharmacophores. TBOP serves as a fundamental building block in transition-metal-free protocols for synthesizing functionalized chromones via reactions with aroyl chlorides[1].

Causality & Rationale: Using a strong, non-nucleophilic base (LiHMDS) ensures complete conversion of TBOP to its enolate without side reactions. The steric bulk of the tert-butyl group directs the incoming aroyl chloride exclusively to the C-terminus rather than the O-terminus. Subsequent treatment with acid cleaves the ester, triggering spontaneous decarboxylation and ring closure.

Step-by-Step Protocol:

-

Enolate Formation: In an oven-dried flask under N 2 , dissolve TBOP (1.0 eq, 10 mmol) in anhydrous THF (30 mL). Cool to -78 °C. Slowly add LiHMDS (1.0 M in THF, 2.1 eq) dropwise over 15 minutes.

-

Self-Validation (IPC): The solution will transition from colorless to a vibrant pale yellow, confirming enolate generation.

-

-

C-Acylation: Add the desired substituted aroyl chloride (1.0 eq) dropwise. Maintain at -78 °C for 1 hour, then allow the mixture to warm to room temperature over 2 hours.

-

Self-Validation (IPC): TLC (Hexane/EtOAc 4:1) should show the disappearance of the highly polar enolate baseline spot and the emergence of a less polar intermediate.

-

-